2,3-Dihydro-1H-cyclopenta[b]quinoxaline 2,3-Dihydro-1H-cyclopenta[b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 7193-24-0
VCID: VC15999449
InChI: InChI=1S/C11H10N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-5H,3,6-7H2
SMILES:
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol

2,3-Dihydro-1H-cyclopenta[b]quinoxaline

CAS No.: 7193-24-0

Cat. No.: VC15999449

Molecular Formula: C11H10N2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1H-cyclopenta[b]quinoxaline - 7193-24-0

Specification

CAS No. 7193-24-0
Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
IUPAC Name 2,3-dihydro-1H-cyclopenta[b]quinoxaline
Standard InChI InChI=1S/C11H10N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-2,4-5H,3,6-7H2
Standard InChI Key ONSCFBYWENASQN-UHFFFAOYSA-N
Canonical SMILES C1CC2=NC3=CC=CC=C3N=C2C1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The core structure of 2,3-dihydro-1H-cyclopenta[b]quinoxaline consists of a quinoxaline moiety (a benzene ring fused to a pyrazine ring) bridged to a cyclopentane ring. This fusion creates a rigid, planar system with delocalized π-electrons, influencing its reactivity and intermolecular interactions. Key derivatives include:

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
2,3-Dihydro-1H-cyclopenta[b]quinoxalineC11H10N2170.214232-53-5
Diethyl ester derivativeC17H18N2O4314.346635-26-3
4,9-Dioxide derivativeC11H10N2O2202.214232-53-5

The diethyl ester variant introduces ester groups at positions 1 and 3, enhancing solubility in organic solvents, while the 4,9-dioxide derivative exhibits polar characteristics due to its oxidized nitrogens.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide critical insights into the compound’s structure:

  • 1H-NMR (CDCl3, 300 MHz): Signals at δ 8.33–8.36 (dd, J = 8.1 Hz, 1.2 Hz) and δ 7.84–7.97 (m) correspond to aromatic protons, while cyclopentane protons resonate at δ 3.02–3.56 .

  • 13C-NMR: Peaks at δ 204.06 (carbonyl) and δ 128.41–133.73 (aromatic carbons) confirm the fused-ring system .

  • IR (KBr): Strong absorption at 1715 cm⁻¹ (C=O stretch) and 1611 cm⁻¹ (C=N stretch) .

Synthetic Methodologies

Friedlander Annulation

A 2012 study demonstrated the use of acid-catalyzed Friedlander reactions to synthesize quinoxaline-based heterocycles. Reacting 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones with aminopyridines under reflux yielded fused derivatives with 67–75% efficiency . Key steps include:

  • Cyclization: Anthranilic acid and cyclopentanone in POCl3 form the cyclopenta[b]quinoline backbone .

  • Condensation: Activation of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) facilitates coupling with aminoalkyl chains .

Oxidative Functionalization

The 4,9-dioxide derivative is synthesized via oxidation of the parent compound using hydrogen peroxide or peracids, introducing polar N-oxide groups that enhance biological activity.

Biological Activities and Mechanisms

Acetylcholinesterase Inhibition

Derivatives of 2,3-dihydro-1H-cyclopenta[b]quinoxaline exhibit potent acetylcholinesterase (AChE) inhibition, a therapeutic target for Alzheimer’s disease. In vitro studies show IC50 values in the nanomolar range, attributed to:

  • π-π Stacking: Aromatic interactions with the enzyme’s active-site gorge .

  • Hydrogen Bonding: Ester or oxide groups form bonds with catalytic triads (e.g., Ser203, His447) .

Industrial and Research Applications

Pharmaceutical Development

  • Neurodegenerative Therapies: Tacrine analogs derived from this scaffold improve cholinergic transmission in Alzheimer’s models .

  • Antimicrobial Agents: Quaternary ammonium derivatives show bactericidal activity against Gram-positive pathogens.

Material Science

The compound’s planar structure and electron-deficient rings make it a candidate for organic semiconductors and photovoltaic materials .

Future Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetics.

  • In Vivo Toxicology: Long-term safety profiles of AChE inhibitors remain unstudied.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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